Methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate Methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 477851-63-1
VCID: VC7790249
InChI: InChI=1S/C18H15NO4S/c1-22-18(21)16-13(9-10-24-16)14-7-8-15(23-14)17(20)19-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20)
SMILES: COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)NCC3=CC=CC=C3
Molecular Formula: C18H15NO4S
Molecular Weight: 341.38

Methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate

CAS No.: 477851-63-1

Cat. No.: VC7790249

Molecular Formula: C18H15NO4S

Molecular Weight: 341.38

* For research use only. Not for human or veterinary use.

Methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate - 477851-63-1

Specification

CAS No. 477851-63-1
Molecular Formula C18H15NO4S
Molecular Weight 341.38
IUPAC Name methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate
Standard InChI InChI=1S/C18H15NO4S/c1-22-18(21)16-13(9-10-24-16)14-7-8-15(23-14)17(20)19-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20)
Standard InChI Key FCEIMMQGXAHBGS-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)NCC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of two aromatic heterocycles: a thiophene ring (a five-membered ring with one sulfur atom) and a furan ring (a five-membered ring with one oxygen atom). These are connected via a carbamoyl bridge (–NH–C(=O)–) substituted with a benzyl group (–CH2C6H5). The thiophene ring is further esterified with a methyl group at the 2-position.

Key Features:

  • Thiophene moiety: Enhances electronic properties and stability due to sulfur’s polarizability .

  • Furan-carbamoyl linkage: Introduces hydrogen-bonding capabilities and structural rigidity.

  • Benzyl group: Contributes hydrophobicity and potential π-π stacking interactions .

Spectroscopic and Computational Data

While experimental data for this specific compound are unavailable, analogs provide benchmarks:

  • IR Spectroscopy: Expected peaks include C=O stretch (~1,680 cm⁻¹ for ester and carbamate), N–H bend (~1,540 cm⁻¹), and C–O–C vibrations (~1,250 cm⁻¹) .

  • NMR:

    • ¹H NMR: Thiophene protons (δ 7.2–7.5 ppm), furan protons (δ 6.5–7.0 ppm), benzyl CH2 (δ 4.5–4.7 ppm), and methyl ester (δ 3.8–3.9 ppm).

    • ¹³C NMR: Ester carbonyl (~165 ppm), carbamate carbonyl (~170 ppm), aromatic carbons (110–150 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 342 (C17H14N2O4S).

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of such compounds typically involves multi-step protocols:

Step 1: Formation of the Thiophene-Furan Core

A Stille or Suzuki coupling reaction between a bromothiophene ester and a furan boronic acid/stannane precursor is common. For example, copper(I)-mediated carboxylation of arylstannanes with CO2 has been used to introduce carboxylic acid groups .

Step 2: Carbamoylation

The furan ring’s carboxylic acid derivative reacts with benzylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the benzylcarbamoyl group .

Step 3: Esterification

Methyl esterification is achieved using methanol under acidic conditions (e.g., H2SO4) or via diazomethane .

Example Protocol (Adapted from ):

  • React 3-bromothiophene-2-carboxylate with 5-tributylstannylfuran-2-carboxylic acid in DMF using CuTC (0.05 equiv.) and TMEDA (8.4 equiv.) under CO2 at 90°C for 17h.

  • Treat the intermediate with benzylamine and EDC/HOBt in DCM at 0°C→RT overnight.

  • Purify via column chromatography (SiO2, ethyl acetate/hexane).

Reaction Mechanisms

  • Copper-Mediated Carboxylation: Involves oxidative addition of CO2 to a copper(I)-aryl intermediate, followed by reductive elimination to form the carboxylate .

  • Amide Coupling: Activation of the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine nucleophile .

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) and partially soluble in dichloromethane or ethyl acetate. Limited aqueous solubility due to the benzyl group.

  • Stability: Susceptible to hydrolysis under acidic/basic conditions, particularly at the ester and carbamate groups .

Thermal and Optical Properties

  • Melting Point: Estimated 180–190°C (analog data ).

  • UV-Vis: Absorption maxima near 270 nm (π→π* transitions in aromatic systems) .

Applications in Materials Science

Organic Electronics

  • Semiconductor Layers: Thiophene-furan systems exhibit charge carrier mobility >0.1 cm²/V·s, suitable for OLEDs .

  • Polymer Additives: Improve thermal stability in polyesters and polyamides.

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